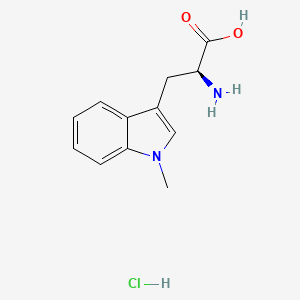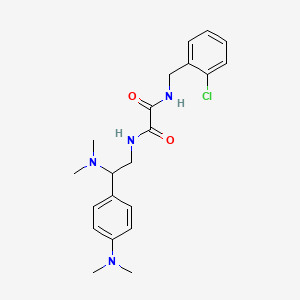![molecular formula C16H15N3OS B2508094 2-(Ethylthio)-N-(Pyrazolo[1,5-a]pyridin-5-yl)benzamid CAS No. 2034547-63-0](/img/structure/B2508094.png)
2-(Ethylthio)-N-(Pyrazolo[1,5-a]pyridin-5-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide makes it an interesting subject for scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves a multi-step process. . This method involves the use of terminal alkynes and careful adjustment of coupling conditions to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of 2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wirkmechanismus
The mechanism of action of 2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have diverse biological activities.
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and versatility in various applications.
Pyrazolo[3,4-b]pyridin-6-one derivatives: These compounds have shown potential as anticancer agents.
The uniqueness of 2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide lies in its specific substituents and the resulting biological and chemical properties, which make it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-21-15-6-4-3-5-14(15)16(20)18-12-8-10-19-13(11-12)7-9-17-19/h3-11H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDCCRPHRABONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508012.png)


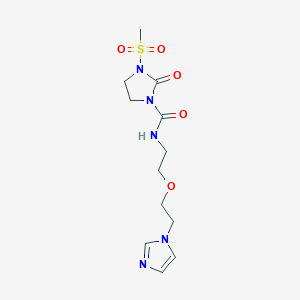
![3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methylphenyl)urea](/img/structure/B2508019.png)
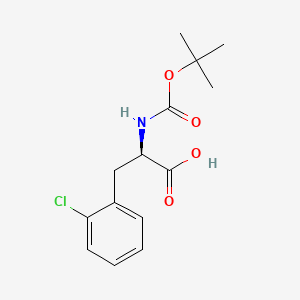
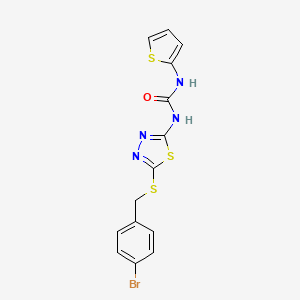

![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)
![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)
